1-(4-cyclopropyl-1,2,3-thiadiazol-5-yl)ethan-1-one
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Overview
Description
1-(4-cyclopropyl-1,2,3-thiadiazol-5-yl)ethan-1-one is a chemical compound with the molecular formula C7H8N2OS. It is a member of the thiadiazole family, which is known for its diverse biological activities and applications in various fields of science and industry .
Preparation Methods
The synthesis of 1-(4-cyclopropyl-1,2,3-thiadiazol-5-yl)ethan-1-one typically involves the reaction of cyclopropylamine with thiocarbonyl compounds under specific conditions. One common method includes the cyclization of cyclopropylamine with carbon disulfide and hydrazine hydrate, followed by oxidation to form the desired thiadiazole ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and purity.
Chemical Reactions Analysis
1-(4-cyclopropyl-1,2,3-thiadiazol-5-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into corresponding thiols or amines using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiadiazole ring, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction yields. Major products formed from these reactions include sulfoxides, sulfones, thiols, and amines.
Scientific Research Applications
1-(4-cyclopropyl-1,2,3-thiadiazol-5-yl)ethan-1-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of 1-(4-cyclopropyl-1,2,3-thiadiazol-5-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of essential proteins in microorganisms, leading to cell death . The compound’s anticancer activity is believed to involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways .
Comparison with Similar Compounds
1-(4-cyclopropyl-1,2,3-thiadiazol-5-yl)ethan-1-one can be compared with other thiadiazole derivatives such as:
- 1-(4-methyl-1,2,3-thiadiazol-5-yl)ethan-1-one
- 1-(4-ethyl-1,2,3-thiadiazol-5-yl)ethan-1-one
- 1-(4-phenyl-1,2,3-thiadiazol-5-yl)ethan-1-one
These compounds share similar chemical structures but differ in their substituents, which can significantly affect their chemical reactivity and biological activities. The uniqueness of this compound lies in its cyclopropyl group, which imparts distinct steric and electronic properties, influencing its reactivity and interactions with biological targets .
Properties
CAS No. |
2138372-68-4 |
---|---|
Molecular Formula |
C7H8N2OS |
Molecular Weight |
168.2 |
Purity |
95 |
Origin of Product |
United States |
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